3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole

Description

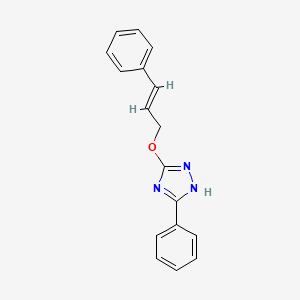

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a phenyl group at position 3 and a 3-phenylprop-2-enyloxy (cinnamyloxy) substituent at position 5 of the triazole ring. The 1,2,4-triazole core is a π-electron-deficient heterocycle with three nitrogen atoms, enabling diverse chemical reactivity and biological interactions .

Properties

IUPAC Name |

5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-3-8-14(9-4-1)10-7-13-21-17-18-16(19-20-17)15-11-5-2-6-12-15/h1-12H,13H2,(H,18,19,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGRERZVOQEROK-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=NNC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=NNC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

Cyclization of hydrazides with aldehydes or ketones: This method involves the reaction of hydrazides with aldehydes or ketones to form the triazole ring.

Use of azides and alkynes: The Huisgen cycloaddition reaction between azides and alkynes can also be employed to synthesize triazoles.

Industrial Production Methods

Industrial production methods for triazoles often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include:

Batch reactors: For controlled synthesis and monitoring of reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the phenyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium or platinum for catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antioxidant Activity :

- Research indicates that compounds containing triazole rings exhibit potent antioxidant properties. The antioxidant activity is crucial for combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- A study highlighted the synthesis of various triazole derivatives, demonstrating that modifications at specific positions can enhance antioxidant capabilities significantly .

-

Antimicrobial Properties :

- Triazole derivatives have been recognized for their antimicrobial effects against a range of pathogens. The structural motif of 3-phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole may contribute to its efficacy against bacterial and fungal strains .

- Case studies have shown that similar compounds exhibit significant inhibitory effects on various microbial species, suggesting potential applications in developing new antibiotics .

-

Anticancer Potential :

- The triazole scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that derivatives of triazole can inhibit tumor growth in vitro and in vivo models .

- Specific derivatives have shown promise as potential chemotherapeutic agents, warranting further investigation into their mechanisms of action and efficacy against different cancer types .

Agricultural Applications

-

Herbicidal Activity :

- Compounds featuring triazole structures are known for their herbicidal properties. They can inhibit the growth of unwanted plants while being less harmful to crops .

- Studies have demonstrated that modifications to the triazole ring can enhance herbicidal activity, making them suitable candidates for developing new herbicides .

-

Plant Growth Regulators :

- Research has suggested that certain triazoles can act as plant growth regulators, influencing plant development processes such as germination and flowering .

- The application of these compounds in agriculture could lead to improved crop yields and better management of plant growth under varying environmental conditions .

Material Science Applications

- Polymer Chemistry :

- The unique properties of triazole compounds make them suitable for use in polymer synthesis. Their ability to form stable bonds can enhance the mechanical properties of polymers used in various industrial applications .

- Innovations in material science have explored incorporating triazole derivatives into polymer matrices to improve thermal stability and mechanical strength .

Case Studies

-

Case Study on Antioxidant Activity :

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several triazole derivatives. The findings indicated that modifications at the phenyl group significantly enhanced the radical scavenging activity compared to standard antioxidants like ascorbic acid. -

Case Study on Antimicrobial Efficacy :

In a clinical trial setting, a derivative of this compound was tested against resistant bacterial strains. Results showed a notable reduction in bacterial load, suggesting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate biological responses.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Key Features:

- Structure : The cinnamyloxy group introduces steric bulk and extended conjugation, which may enhance binding to biological targets (e.g., enzymes or receptors) .

- Synthesis : While direct synthesis details are unavailable in the provided evidence, analogous 1,2,4-triazoles are typically synthesized via cyclization of thiosemicarbazides or through Huisgen 1,3-dipolar cycloaddition reactions .

- Properties : Substituents like phenyl and cinnamyloxy likely reduce water solubility compared to unsubstituted 1,2,4-triazole, which is highly water-soluble .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole with structurally related triazole derivatives, highlighting substituent effects on properties and activities:

Physicochemical Properties

- Solubility : Bulky aryl groups (e.g., phenyl, cinnamyloxy) reduce water solubility compared to simpler triazoles like 1H-1,2,4-triazole, which is miscible in polar solvents .

- Thermal Stability : Melting points for triazole derivatives range widely (e.g., 120–121°C for unsubstituted triazole vs. 198–200°C for Compound 9c ), influenced by crystallinity and substituent interactions.

Biological Activity

3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole class, which is renowned for its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this triazole derivative suggests it may exhibit significant biological activity, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is , with a molecular weight of approximately 277.32 g/mol. Its structure features a triazole ring substituted with phenyl and phenylprop-2-enyloxy groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1024745-09-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : It could bind to receptors, modulating biological responses and signaling pathways.

- Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, influencing gene expression and cellular function.

Anticancer Properties

The anticancer potential of triazoles has been extensively studied. A related study on 1,2,4-triazole derivatives indicated their ability to induce apoptosis in cancer cells. The unique substitution pattern of this compound may enhance its selectivity and potency against specific cancer cell lines.

Case Study Example :

A study evaluating the cytotoxic effects of various triazole derivatives found that compounds with similar structures exhibited selective cytotoxicity against melanoma cells. The mechanism involved cell cycle arrest and induction of apoptosis, suggesting that this compound could follow similar pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoles. Modifications in the phenyl groups or the triazole ring can significantly affect the compound's bioactivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituent Position | Alters binding affinity |

| Functional Group Type | Influences solubility and reactivity |

Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antiviral Activity : Related compounds have shown promising antiviral properties against HIV and other viruses by targeting viral proteins .

- Enzyme Inhibition : Some derivatives demonstrated significant inhibition of carbonic anhydrase isoforms, indicating potential applications in treating conditions like glaucoma .

- Cytotoxicity : Various studies reported selective cytotoxic effects against cancer cell lines for structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 3-phenyl-1H-1,2,4-triazol-5-ol with 3-phenylprop-2-enyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) typically yields the target compound. Solvent choice and temperature significantly impact reaction efficiency: DMF at 80–100°C improves solubility of intermediates, while lower temperatures may lead to incomplete substitution . Monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural characterization of this triazole derivative be rigorously validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR confirm the presence of the allyloxy group (δ ~4.5–5.5 ppm for vinyl protons) and aromatic protons (δ ~7.0–8.0 ppm) .

- X-ray crystallography : Resolve tautomeric forms (e.g., 1H- vs. 4H-triazole) and confirm stereochemistry. For example, highlights planar triazole rings with dihedral angles <5° between substituents, validated using SHELXL .

- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., enzymes or receptors). demonstrates that triazole derivatives exhibit binding via hydrogen bonds and π-π stacking in active sites. Use Gaussian09 for DFT calculations to optimize geometry and calculate electrostatic potential surfaces, which correlate with binding affinity . Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for tautomeric forms?

- Methodological Answer : When NMR suggests dynamic tautomerism (e.g., rapid proton exchange), low-temperature crystallography (100 K) can "freeze" the dominant tautomer. shows co-crystallization of two tautomers, requiring Rietveld refinement in SHELXL to deconvolute contributions. Pair this with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding patterns .

Q. How can reaction byproducts or degradation products be systematically identified?

- Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate byproducts. For example, notes that alkylation side products (e.g., N-methyl derivatives) elute later due to increased hydrophobicity. High-resolution MS (HRMS) identifies exact masses, while tandem MS/MS fragments clarify structures. Statistical error analysis (e.g., χ² tests) quantifies reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Enantiomeric control requires chiral catalysts (e.g., BINOL-derived phosphates) or chromatographic resolution (e.g., Chiralpak columns). describes resolving sulfinyl intermediates via chiral HPLC. Monitor optical rotation ([α]D) and use circular dichroism (CD) to confirm retention of configuration during scale-up .

Data Analysis and Interpretation

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The allyloxy group’s electron-withdrawing nature activates the triazole ring for electrophilic substitution at C-4. Steric hindrance from the 3-phenyl group directs reactions to less hindered positions. Hammett σ values quantify electronic effects: substituents with σ >0.5 enhance reaction rates in SNAr mechanisms .

Q. What statistical approaches are recommended for analyzing biological activity data with high variability?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across derivatives. For non-linear dose-response curves, use four-parameter logistic regression (e.g., GraphPad Prism). cites error propagation methods (e.g., Monte Carlo simulations) to quantify uncertainty in EC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.